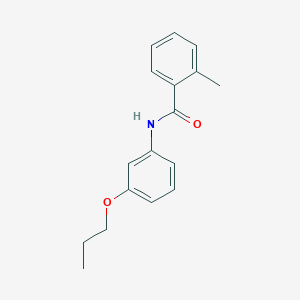
2-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide, also known as FEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. FEB is a white crystalline powder with a molecular weight of 323.34 g/mol and a melting point of 128-130°C.
Mécanisme D'action
2-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide works by inhibiting the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many cancer cells. CA IX plays a critical role in tumor growth and survival by regulating the pH of the tumor microenvironment and promoting angiogenesis. 2-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide binds to the active site of CA IX and inhibits its activity, leading to a decrease in tumor growth and survival.
Biochemical and Physiological Effects:
2-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to exhibit excellent thermal stability and can be used as a building block for the synthesis of polymers and other materials. However, 2-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide has not been extensively studied for its biochemical and physiological effects in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide in lab experiments include its potent anticancer activity, excellent thermal stability, and ease of synthesis. However, the limitations of using 2-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide in lab experiments include its limited solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the study of 2-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide. One direction is to investigate its potential applications in other fields, such as material science and environmental science. Another direction is to study its biochemical and physiological effects in vivo to determine its potential as a therapeutic agent. Additionally, the development of 2-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide analogs with improved solubility and reduced toxicity could lead to the discovery of more potent anticancer agents.
Méthodes De Synthèse
The synthesis of 2-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide involves a two-step procedure. The first step involves the preparation of 2-(2-ethoxyethoxy)benzoic acid by reacting 2-ethoxyethanol with 2-bromobenzoic acid in the presence of a base such as potassium carbonate. The second step involves the conversion of 2-(2-ethoxyethoxy)benzoic acid to 2-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide by reacting it with 4-fluoroaniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as N,N'-dimethylaminopyridine (DMAP).
Applications De Recherche Scientifique
2-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide works by inhibiting the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many cancer cells and plays a critical role in tumor growth and survival. 2-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide has also been investigated for its potential applications in material science. It has been shown to exhibit excellent thermal stability and can be used as a building block for the synthesis of polymers and other materials.
Propriétés
Nom du produit |
2-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide |
|---|---|
Formule moléculaire |
C17H18FNO3 |
Poids moléculaire |
303.33 g/mol |
Nom IUPAC |
2-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide |
InChI |
InChI=1S/C17H18FNO3/c1-2-21-11-12-22-16-6-4-3-5-15(16)17(20)19-14-9-7-13(18)8-10-14/h3-10H,2,11-12H2,1H3,(H,19,20) |
Clé InChI |
CDLGVJQUAHROOE-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)F |
SMILES canonique |
CCOCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B268552.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B268553.png)
![(3-Bromo-4-methoxyphenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B268555.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268556.png)


![N-[2-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide](/img/structure/B268560.png)
![N-[2-(2-ethoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B268562.png)

![2-methyl-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268564.png)

![2-chloro-N-[4-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B268569.png)
![2-(2-methoxyphenoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B268572.png)
![N-[2-(allyloxy)phenyl]-2-furamide](/img/structure/B268574.png)